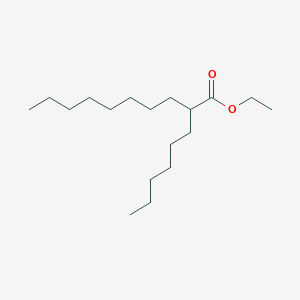![molecular formula C5H4N4O9 B14197004 Imidazolidinetrione, bis[(nitrooxy)methyl]- CAS No. 870539-03-0](/img/structure/B14197004.png)
Imidazolidinetrione, bis[(nitrooxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazolidinetrione, bis[(nitrooxy)methyl]- is a chemical compound known for its unique structure and properties It belongs to the class of imidazolidinetriones, which are characterized by a five-membered ring containing three carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazolidinetrione, bis[(nitrooxy)methyl]- typically involves the quaternization of N-methylimidazole, followed by nitration and metathesis reactions . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the successful introduction of nitrooxy groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Imidazolidinetrione, bis[(nitrooxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The nitrooxy groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrooxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
Imidazolidinetrione, bis[(nitrooxy)methyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Mechanism of Action
The mechanism by which imidazolidinetrione, bis[(nitrooxy)methyl]- exerts its effects involves the interaction of its nitrooxy groups with various molecular targets. These interactions can lead to the formation of reactive intermediates, which then participate in further chemical reactions. The pathways involved often include oxidation-reduction cycles and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,4,5-imidazolidinetrione: Similar structure but lacks the nitrooxy groups.
1-Methyl-2-imidazolidinone: Contains a similar imidazolidinone ring but with different functional groups.
Hydantoin: Another imidazolidinone derivative with distinct properties.
Uniqueness
Imidazolidinetrione, bis[(nitrooxy)methyl]- is unique due to the presence of nitrooxy groups, which enhance its reactivity and potential applications. This makes it more versatile compared to similar compounds that lack these functional groups.
Properties
CAS No. |
870539-03-0 |
|---|---|
Molecular Formula |
C5H4N4O9 |
Molecular Weight |
264.11 g/mol |
IUPAC Name |
[3-(nitrooxymethyl)-2,4,5-trioxoimidazolidin-1-yl]methyl nitrate |
InChI |
InChI=1S/C5H4N4O9/c10-3-4(11)7(2-18-9(15)16)5(12)6(3)1-17-8(13)14/h1-2H2 |
InChI Key |
SFBVQJBVFANVLH-UHFFFAOYSA-N |
Canonical SMILES |
C(N1C(=O)C(=O)N(C1=O)CO[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


(prop-2-en-1-yl)silane](/img/structure/B14196928.png)
![3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)
![2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]](/img/structure/B14196937.png)
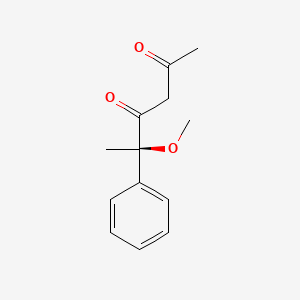
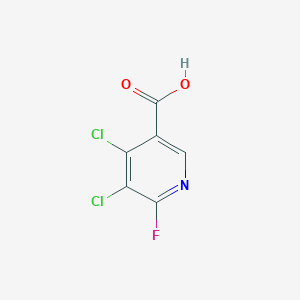
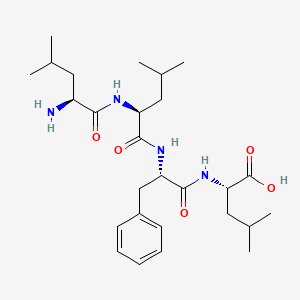

![[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile](/img/structure/B14196957.png)
![3-Chloro-5-[2-(2,4-dioxopentan-3-yl)hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonic acid](/img/structure/B14196959.png)
![2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14196962.png)
![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)
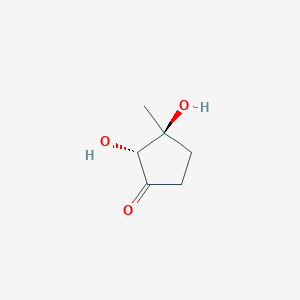
![9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14196993.png)
